molecular formula C21H28N6O3 B7773851 MFCD05689899

MFCD05689899

Cat. No.: B7773851
M. Wt: 412.5 g/mol
InChI Key: QPTRHMFBJGKSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05689899 is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05689899 typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is often derived from commercially available starting materials such as 1,3-dimethylxanthine.

    Substitution Reactions:

    Hydroxylation: The 2-hydroxy-2-phenylethyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Final Assembly: The final step involves the coupling of the hydroxylated intermediate with the substituted purine core, typically using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting purine-related enzymes.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular functions.

Medicine

    Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: The compound can be used in the development of agrochemicals to enhance crop protection.

    Cosmetics: It may be incorporated into cosmetic formulations for its potential skin benefits.

Mechanism of Action

The mechanism of action of MFCD05689899 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cell surface receptors, influencing cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

MFCD05689899 is unique due to its specific structural features, such as the presence of the 4-ethylpiperazin-1-yl and 2-hydroxy-2-phenylethyl groups. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-4-25-10-12-26(13-11-25)20-22-18-17(19(29)24(3)21(30)23(18)2)27(20)14-16(28)15-8-6-5-7-9-15/h5-9,16,28H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTRHMFBJGKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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